N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazole ring, and an isoxazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with a fluorobenzyl group. The isoxazole sulfonamide moiety is introduced in the final steps. Common reagents used in these reactions include fluorobenzyl bromide, hydrazine hydrate, and various sulfonamide derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated synthesis and purification systems to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, such as the Ras/Erk and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: A synthetic cannabinoid with a similar fluorobenzyl group.
APP-CHMINACA: Another synthetic cannabinoid with structural similarities.
EMB-FUBINACA: A compound with a similar isoxazole moiety.
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is unique due to its combination of a fluorobenzyl group, a pyrazole ring, and an isoxazole sulfonamide moiety.
Properties
Molecular Formula |
C15H15FN4O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-10-15(11(2)23-18-10)24(21,22)19-13-7-17-20(9-13)8-12-5-3-4-6-14(12)16/h3-7,9,19H,8H2,1-2H3 |
InChI Key |
HVLVESDFSUKKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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